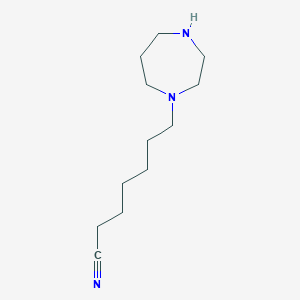
7-(1,4-Diazepan-1-yl)heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(1,4-Diazepan-1-yl)heptanenitrile” is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 . It is also known by the synonym "1H-1,4-Diazepine-1-heptanenitrile, hexahydro-" .
Synthesis Analysis
The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed via an enzymatic intramolecular asymmetric reductive amination . This process involves several enantiocomplementary IREDs and has been used for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the available resources . These properties can be determined through experimental methods or predicted using computational chemistry tools.Mechanism of Action
7-(1,4-Diazepan-1-yl)heptanenitrile is a nitrile compound, which means that it is capable of forming hydrogen bonds with other molecules. This property allows it to form complexes with other molecules, such as peptides, which can then be used in various synthetic processes. Additionally, this compound has been shown to be a very effective catalyst in various chemical reactions, such as the reaction of esters with amines.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects when administered to animals. It has been used in various scientific research applications, but has not been tested for its potential toxicity or other adverse effects.
Advantages and Limitations for Lab Experiments
7-(1,4-Diazepan-1-yl)heptanenitrile has several advantages for use in laboratory experiments. It is a colorless, viscous liquid that is easy to handle and store. Additionally, it is a very effective catalyst in various chemical reactions and can be used to synthesize various compounds, such as peptides and peptidomimetics. However, this compound is not very soluble in water and therefore cannot be used in aqueous solutions.
Future Directions
The use of 7-(1,4-Diazepan-1-yl)heptanenitrile in the synthesis of various compounds, such as peptides and peptidomimetics, as well as in the development of new drugs, is an area of research that is expected to grow in the coming years. Additionally, this compound may be used in the synthesis of photochromic compounds, which are compounds that undergo reversible changes in their optical properties upon exposure to light. Additionally, further research into the biochemical and physiological effects of this compound may be conducted in order to better understand its potential toxicity and other adverse effects. Finally, this compound may be used in the development of new polymers materials, as well as in the synthesis of heterocyclic compounds.
Synthesis Methods
7-(1,4-Diazepan-1-yl)heptanenitrile is synthesized from 1,4-diazepane by reacting it with heptanenitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C and is usually complete in a few hours. The product is then purified by distillation and recrystallized from a solvent, such as ethanol.
Scientific Research Applications
7-(1,4-Diazepan-1-yl)heptanenitrile has been used in various scientific research applications. It has been used as a reagent in the synthesis of various peptides and peptidomimetics, as well as in the development of new drugs. It has also been used in the preparation of polymers materials and as an intermediate in the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of photochromic compounds, which are compounds that undergo reversible changes in their optical properties upon exposure to light.
properties
IUPAC Name |
7-(1,4-diazepan-1-yl)heptanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c13-7-4-2-1-3-5-10-15-11-6-8-14-9-12-15/h14H,1-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBRSVRELVUCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)